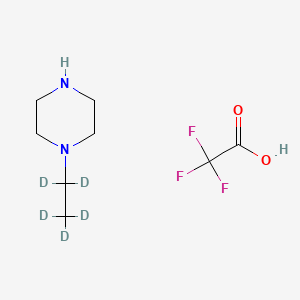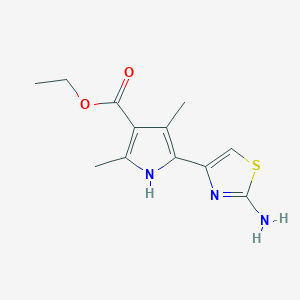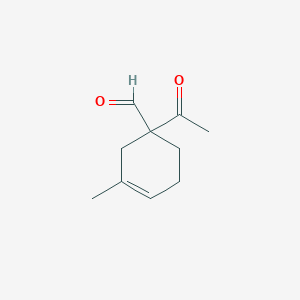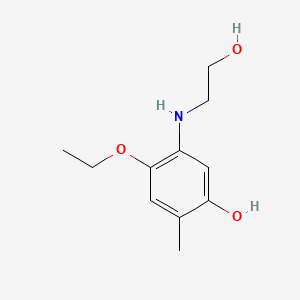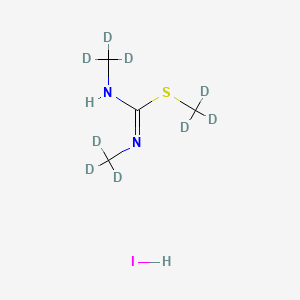
S,N,N'-Trimethylisothiouronium-d9 Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of S,N,N’-Trimethylisothiouronium-d9 Iodide typically involves the reaction of deuterium-labeled methyl iodide with thiourea. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods: : While specific industrial production methods for S,N,N’-Trimethylisothiouronium-d9 Iodide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: : S,N,N’-Trimethylisothiouronium-d9 Iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
Stable Isotope Labeling: S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology
Proteomics: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine
Diagnostic Imaging: Stable isotope-labeled compounds, including S,N,N’-Trimethylisothiouronium-d9 Iodide, are used in diagnostic imaging techniques to track metabolic pathways.
Industry
Mecanismo De Acción
Molecular Targets and Pathways: : The mechanism of action of S,N,N’-Trimethylisothiouronium-d9 Iodide involves its incorporation into biological molecules as a stable isotope label. This allows researchers to track the movement and interaction of these molecules within biological systems. The deuterium atoms in the compound provide a distinct signal in spectroscopic analyses, facilitating the study of metabolic pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
S,N,N’-Trimethylisothiouronium Iodide: The non-deuterated version of the compound, used in similar applications but without the benefits of stable isotope labeling.
N,N,S-Trimethylthiopseudourea-d9 Hydriodide: Another deuterium-labeled compound with similar applications in research.
Uniqueness: : S,N,N’-Trimethylisothiouronium-d9 Iodide is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic signals compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required.
Propiedades
Fórmula molecular |
C4H11IN2S |
|---|---|
Peso molecular |
255.17 g/mol |
Nombre IUPAC |
trideuteriomethyl N,N'-bis(trideuteriomethyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H/i1D3,2D3,3D3; |
Clave InChI |
VAKZYIIFXHRFIA-KYRNGWDOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=NC([2H])([2H])[2H])SC([2H])([2H])[2H].I |
SMILES canónico |
CNC(=NC)SC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
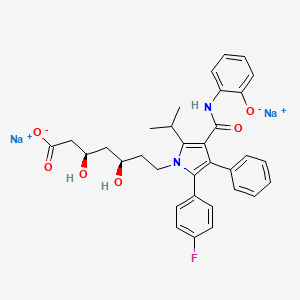
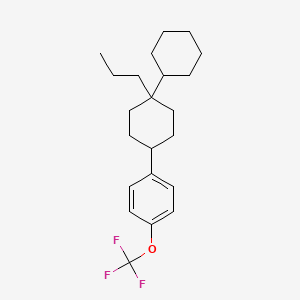
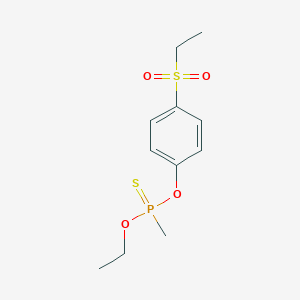
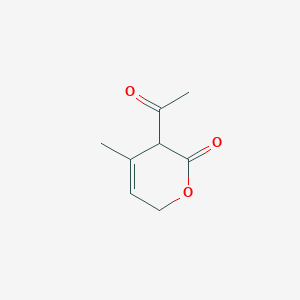

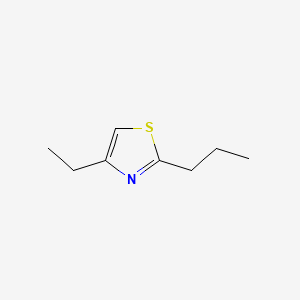
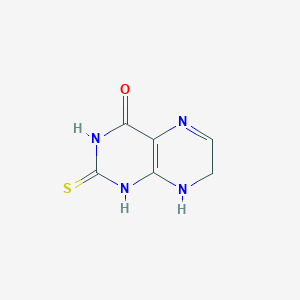
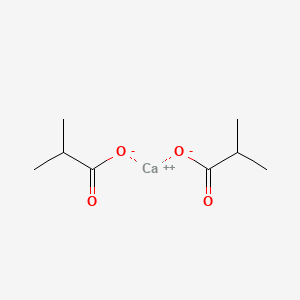
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
